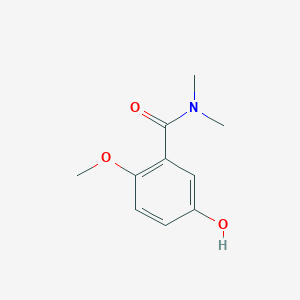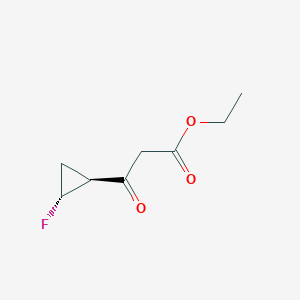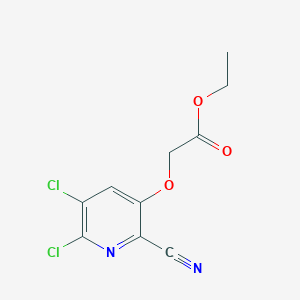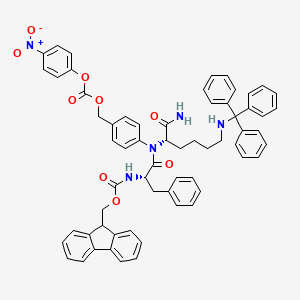
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide
Descripción general
Descripción
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide, commonly known as HMDMBA, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a structural analog of the naturally occurring compound 5-hydroxytryptamine (5-HT), which is known to be involved in the regulation of various physiological processes. HMDMBA has been investigated for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to act as an inhibitor of certain enzymes and receptors.
Aplicaciones Científicas De Investigación
HMDMBA has been studied in a variety of scientific research fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, HMDMBA has been studied for its ability to modulate the activity of various enzymes, receptors, and transporters. In pharmacology, HMDMBA has been studied for its potential to act as an inhibitor of certain enzymes and receptors. In neuroscience, HMDMBA has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Mecanismo De Acción
The mechanism of action of HMDMBA is not fully understood. However, it is believed that HMDMBA acts as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A and as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A. It is also believed that HMDMBA may act as an inhibitor of the enzyme monoamine oxidase A (MAO-A).
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of HMDMBA are not fully understood. However, it is believed that HMDMBA may act as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, which may lead to increased levels of serotonin in the brain. It is also believed that HMDMBA may act as an antagonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide2A, which may lead to decreased levels of serotonin in the brain. Additionally, HMDMBA may act as an inhibitor of the enzyme MAO-A, which may lead to increased levels of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of HMDMBA in laboratory experiments has several advantages. For example, HMDMBA is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, HMDMBA is non-toxic and has low bioavailability, which makes it suitable for use in laboratory experiments.
However, there are also several limitations to the use of HMDMBA in laboratory experiments. For example, HMDMBA is not water-soluble, which can limit its use in certain experiments. Additionally, HMDMBA is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
The potential future directions for HMDMBA research include further investigation of its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential of HMDMBA as an inhibitor of certain enzymes and receptors. Additionally, further research could be conducted to investigate the potential of HMDMBA as an agonist of the serotonin receptor 5-Hydroxy-2-methoxy-N,N-dimethylbenzamide1A, as well as its potential to modulate the activity of various neurotransmitters. Finally, further research could be conducted to investigate the potential of HMDMBA as a tool for studying the molecular mechanisms of various diseases.
Propiedades
IUPAC Name |
5-hydroxy-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)8-6-7(12)4-5-9(8)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUGVIYDXCZXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methoxy-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















